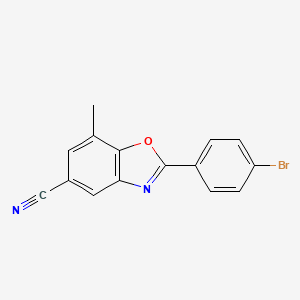
Tim-3-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tim-3-IN-1 is a novel compound identified as an inhibitor of T-cell immunoglobulin and mucin domain-containing protein 3 (Tim-3). Tim-3 is a checkpoint protein expressed on exhausted T-cells, which plays a crucial role in immune regulation and has been implicated in various cancers and immune diseases . The inhibition of Tim-3 has emerged as a promising strategy in cancer immunotherapy, particularly for tumors resistant to other checkpoint inhibitors like PD-1 and PD-L1 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tim-3-IN-1 involves high-throughput virtual screening and molecular dynamics simulation to identify lead molecules that bind with high affinity to Tim-3. The compound is then synthesized through a series of organic reactions, including nucleophilic substitution and cyclization .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and purification processes. The compound is typically produced in a multi-step process that includes the preparation of intermediates, followed by final coupling and purification steps to achieve high purity and yield .
化学反应分析
Types of Reactions
Tim-3-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity .
科学研究应用
Tim-3-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of immune checkpoint proteins.
Biology: Investigated for its role in modulating immune responses and T-cell activity.
Industry: Utilized in the development of new immunotherapeutic drugs and diagnostic tools.
作用机制
Tim-3-IN-1 exerts its effects by binding to the FG-CC’ cleft of Tim-3, a highly conserved binding site for phosphatidylserine and carcinoembryonic antigen-related cell adhesion molecule 1. This binding prevents Tim-3 from interacting with its ligands, thereby restoring the effector functions of exhausted T-cells and enhancing antitumor immunity . The compound also promotes the activity of natural killer cells and dendritic cells, further contributing to its immunotherapeutic effects .
相似化合物的比较
Similar Compounds
ML-T7: Another small-molecule inhibitor of Tim-3 that targets the FG-CC’ cleft and enhances T-cell activity.
Uniqueness
Tim-3-IN-1 is unique in its high affinity and specificity for the FG-CC’ cleft of Tim-3, making it a potent inhibitor with promising therapeutic potential. Its ability to restore T-cell function and enhance antitumor immunity sets it apart from other similar compounds .
属性
分子式 |
C20H16ClN7O3S |
|---|---|
分子量 |
469.9 g/mol |
IUPAC 名称 |
N-[4-(8-chloro-2-methyl-5-oxo-6H-[1,2,4]triazolo[1,5-c]quinazolin-9-yl)-3-methylphenyl]-1H-imidazole-2-sulfonamide |
InChI |
InChI=1S/C20H16ClN7O3S/c1-10-7-12(27-32(30,31)19-22-5-6-23-19)3-4-13(10)14-8-15-17(9-16(14)21)25-20(29)28-18(15)24-11(2)26-28/h3-9,27H,1-2H3,(H,22,23)(H,25,29) |
InChI 键 |
MJDFVGVHKKUOFT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=NC=CN2)C3=C(C=C4C(=C3)C5=NC(=NN5C(=O)N4)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine](/img/structure/B13893125.png)

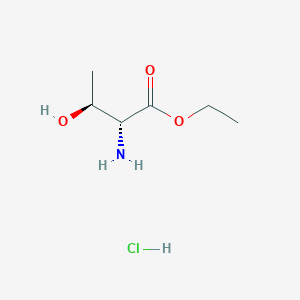
![ethyl (5E)-5-[[4-[2-[2-[2-[2-[2-[4-[2-(4-amino-5-fluoro-2-oxo-1H-quinolin-3-yl)-3H-benzimidazol-5-yl]piperazin-1-yl]ethylcarbamoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-3-(2,2,2-trifluoroacetyl)oxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate](/img/structure/B13893141.png)
![tert-butyl N-[1-(2-nitroanilino)propan-2-yl]carbamate](/img/structure/B13893162.png)
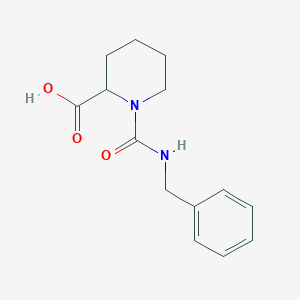
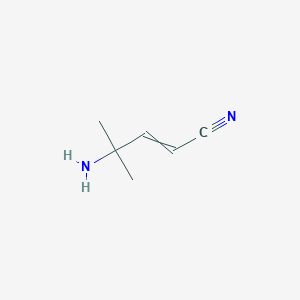
![Methyl 5,6-difluorobenzo[b]thiophene-2-carboxylate](/img/structure/B13893186.png)
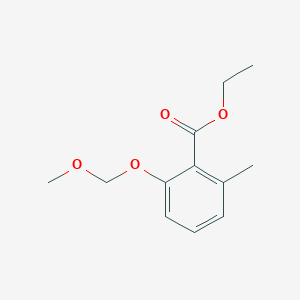
![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13893193.png)
![5'-Acetyl-2'-chloro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13893196.png)
